3-Benzyloxy-5-thiophen-2-yl-pyridin-2-ylamine
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Overview
Description
3-Benzyloxy-5-thiophen-2-yl-pyridin-2-ylamine is an organic compound that features a pyridine ring substituted with a benzyloxy group at the 3-position, a thiophene ring at the 5-position, and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-5-thiophen-2-yl-pyridin-2-ylamine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis .
Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This reaction can be adapted to introduce the thiophene ring into the pyridine structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-5-thiophen-2-yl-pyridin-2-ylamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzyloxy-5-thiophen-2-yl-pyridin-2-ylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It can be used in the design of bioactive molecules for drug discovery and development.
Industry: It can be used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-5-thiophen-2-yl-pyridin-2-ylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, it could inhibit the activity of mitogen-activated protein kinase 14 (MAPK14) or leukotriene A-4 hydrolase, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-substituted thiophenes and 3,4-disubstituted thiophenes share structural similarities and exhibit similar chemical reactivity.
Pyridine derivatives: Compounds such as 2-aminopyridine and 3-benzyloxypyridine are structurally related and can undergo similar types of chemical reactions.
Uniqueness
3-Benzyloxy-5-thiophen-2-yl-pyridin-2-ylamine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
3-phenylmethoxy-5-thiophen-2-ylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c17-16-14(19-11-12-5-2-1-3-6-12)9-13(10-18-16)15-7-4-8-20-15/h1-10H,11H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFZXUHNTOOSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)C3=CC=CS3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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